molecular formula C21H26N4O2S B11190133 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11190133
M. Wt: 398.5 g/mol
InChI Key: NMNWZWOOKGSONK-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethylsulfanyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of an ethoxyphenyl halide and a suitable nucleophile.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a thiolation reaction. This step may involve the use of an ethylthiol reagent and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound can be used as a tool compound in biological research to study its effects on various biological pathways and processes.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors, leading to changes in cellular signaling and function.

    Modulation of Biological Pathways: The compound may modulate various biological pathways, leading to changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-2-(methylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(4-chlorophenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(4-fluorophenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and structural features. The presence of the ethoxyphenyl and ethylsulfanyl groups, along with the triazoloquinazoline core, gives the compound unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H26N4O2S/c1-5-27-14-9-7-13(8-10-14)18-17-15(11-21(3,4)12-16(17)26)22-19-23-20(28-6-2)24-25(18)19/h7-10,18H,5-6,11-12H2,1-4H3,(H,22,23,24)

InChI Key

NMNWZWOOKGSONK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SCC

Origin of Product

United States

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